molecular formula C18H24N4O B2533155 5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 852917-04-5

5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B2533155
CAS RN: 852917-04-5
M. Wt: 312.417
InChI Key: NCOAHELVOMRBQC-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BML-210 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Scientific Research Applications

Development of Ditopic Hexadentate Ligands and Coordination Complexes

Researchers have developed a family of ditopic hexadentate ligands based on the parent compound, focusing on the synthesis and characterization of ligands that form complex coordination structures, such as [2x2] Zn4 grid complexes. The study involved varying the pyrazolylpyridine part and substituting different alkyl and benzyl groups on the secondary amino groups. This research opens up possibilities for studying the properties of isomeric coordination complexes and their intrinsic cooperativity in future applications (Schäfer et al., 2021).

Synthesis and Prediction of Biological Activity of Pyrrolidin-2-ones

Another research avenue explored the one-pot condensation of various compounds leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The study also presented a prediction of the biological activity of these synthesized compounds, highlighting the potential for discovering new bioactive molecules (Kharchenko et al., 2008).

Anticancer Compound Synthesis

Research on the synthesis of Pd(II) and Pt(II) complexes with N,N-donor benzimidazole ligand aimed to explore potential anticancer compounds. This study utilized various physico-chemical techniques to elucidate the structures of these complexes, offering insights into their electrochemical behavior and biological activities (Ghani & Mansour, 2011).

Novel Fragmentation Reactions for Synthesis

A novel fragmentation reaction of specific bicyclic carboxylic esters with amines was described, leading to the synthesis of cis-5-(benzimidazol-2-yl)-pyrroline-2-acetic acid esters. This method allows for subsequent structural modifications, facilitating combinatorial syntheses that are of interest for further research and development (Weber et al., 2005).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-heptan-2-yl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-4-5-8-12(2)22-11-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,12,19,23H,3-5,8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKWGGUCJIQMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

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